molecular formula C8H11LiN2O3S B2585266 Lithium;2-(oxan-4-yl)pyrazole-3-sulfinate CAS No. 2490398-62-2

Lithium;2-(oxan-4-yl)pyrazole-3-sulfinate

Cat. No. B2585266
CAS RN: 2490398-62-2
M. Wt: 222.19
InChI Key: JRSOXTLWMGNQGC-UHFFFAOYSA-M
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Description

Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Pyrazoles are found in naturally occurring compounds and display numerous chemical, biological, agrochemical, and pharmacological properties .


Synthesis Analysis

Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in synthesis of bioactive compounds and reactions in different media . The synthesis of pyrazoles often involves traditional procedures .


Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles are known for their broad spectrum of biological activities, making them an interesting class in drug discovery . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary depending on their specific structure and substituents .

Scientific Research Applications

Facile Synthesis of Pyrazole-5-sulfonamide Derivatives

A study outlines the reaction of 5-unsubstituted pyrazoles with lithium diisopropylamide or n-butyllithium, leading to intermediary 5-lithiopyrazoles. These intermediaries, upon reaction with sulfur dioxide, afford lithium pyrazole-5-sulfinates, which are then processed into pyrazole-5-sulfonamides through subsequent reactions. This research highlights the utility of lithium-based reactions in synthesizing pyrazole derivatives, showcasing a methodological advancement in chemical synthesis (Yamamoto et al., 1991).

Lithium Complexes with N-Donor-Functionalized Cyclopentadienyl

Another study reports on the synthesis and characterization of new pyrazole-based dinucleating ligands and their lithium complexes. These complexes are examined as coupled dinucleating versions of widely used Cp fragments, showcasing their potential in organometallic chemistry and materials science (Röder et al., 2001).

Enhancing Lithium-Sulfur Batteries

Research into lithium-sulfur batteries has been extensive due to their high energy density and potential for energy storage. One study explores the surface-enhanced redox chemistry of polysulfides on metallic and polar hosts, offering insights into improving the performance and capacity retention of lithium-sulfur batteries. This work underscores the importance of selecting suitable cathode hosts for mitigating polysulfide dissolution, a crucial aspect of battery development (Pang et al., 2014).

Transition Metal Dichalcogenide for Electro Catalysis in Li-S Batteries

A pivotal study showcases the use of transition metal dichalcogenides (TMDs) as electrocatalysts to stabilize the polysulfide shuttle in Li-S batteries, demonstrating improved capacity and stability over numerous cycles. This research contributes to the understanding of electrocatalytic processes in battery chemistry, highlighting the potential of TMDs in enhancing battery performance (Babu et al., 2017).

Future Directions

Pyrazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential applications in medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

lithium;2-(oxan-4-yl)pyrazole-3-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S.Li/c11-14(12)8-1-4-9-10(8)7-2-5-13-6-3-7;/h1,4,7H,2-3,5-6H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSOXTLWMGNQGC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCCC1N2C(=CC=N2)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11LiN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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